Sangivamycin

Kinase Inhibition PKC Cell Signaling

Sangivamycin (NSC-65346) is a naturally occurring pyrrolopyrimidine nucleoside analog first isolated from *Streptomyces rimosus*. It is structurally defined as 4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine, a 7-deazaadenosine derivative.

Molecular Formula C12H15N5O5
Molecular Weight 309.28 g/mol
CAS No. 18417-89-5
Cat. No. B1680759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSangivamycin
CAS18417-89-5
Synonyms4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine
NSC 65346
sangivamycin
sangivamycin monohydrochloride
Molecular FormulaC12H15N5O5
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N
InChIInChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1
InChIKeyOBZJZDHRXBKKTJ-JTFADIMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sangivamycin (CAS 18417-89-5) Baseline Overview for Procurement and Research Use


Sangivamycin (NSC-65346) is a naturally occurring pyrrolopyrimidine nucleoside analog first isolated from *Streptomyces rimosus* [1]. It is structurally defined as 4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine, a 7-deazaadenosine derivative [2]. Sangivamycin is an established inhibitor of protein kinase C (PKC) and exhibits antiviral and antiproliferative properties [3]. This compound is frequently utilized as a molecular probe in kinase signaling research and as a lead scaffold for antiviral drug development.

Why Sangivamycin Cannot Be Substituted by Closely Related Nucleoside Analogs


Substituting Sangivamycin with structurally similar 7-deazaadenosine antibiotics—such as Tubercidin, Toyocamycin, or other nucleoside analogs like Remdesivir—is scientifically unreliable due to profound differences in target selectivity, cellular processing, and efficacy. Sangivamycin exhibits a unique inhibitory profile against specific kinases (e.g., PKC, Haspin) and viral polymerases, whereas close analogs either lack this activity or display a non-overlapping spectrum of potency and toxicity [1][2]. Procurement of a generic alternative risks experimental failure or misleading data due to these non-interchangeable pharmacodynamic and pharmacokinetic properties.

Quantitative Differentiation of Sangivamycin Against Key Comparators: An Evidence-Based Selection Guide


Sangivamycin vs. Tubercidin and Toyocamycin: Superior PKC Inhibitory Activity

Sangivamycin is a potent inhibitor of protein kinase C (PKC), whereas its closest structural analogs, tubercidin and toyocamycin, are substantially weaker in this assay. This difference is not marginal; it represents a functional divergence within the 7-deazaadenosine antibiotic class [1].

Kinase Inhibition PKC Cell Signaling

Sangivamycin vs. Remdesivir: Superior Antiviral Efficacy Against SARS-CoV-2

In a direct comparative study against SARS-CoV-2, Sangivamycin demonstrated greater antiviral potency than the clinically used broad-spectrum agent Remdesivir. Sangivamycin's antiviral activity was in the low nanomolar range [1].

Antiviral SARS-CoV-2 Nucleoside Analog

Sangivamycin vs. Gemcitabine: Enhanced Efficacy in Pancreatic Cancer Models

Sangivamycin and its derivative Toyocamycin were both significantly more effective at targeting pancreatic ductal adenocarcinoma (PDA) cell lines than Gemcitabine, a standard-of-care chemotherapy [1].

Pancreatic Cancer Chemotherapy Haspin Kinase

Sangivamycin vs. Xylosyladenine: Higher Selectivity in RNA Synthesis Inhibition

While both compounds inhibit RNA synthesis, Sangivamycin demonstrates greater selectivity. Xylosyladenine broadly inhibits the synthesis of various RNA species, including tRNA, whereas Sangivamycin's inhibitory profile is more restricted to ribosomal and messenger RNA [1].

RNA Synthesis Transcription Selectivity

Sangivamycin Demonstrates Prolonged Intracellular and Tissue Retention

A key differentiator for in vivo applications is Sangivamycin's metabolic stability. Upon phosphorylation, it is retained within nucleic acids in mouse tissues for an exceptionally long period, a feature not universally shared among all nucleoside analogs [1].

Pharmacokinetics Tissue Retention In Vivo

Recommended Application Scenarios for Sangivamycin Based on Differentiated Evidence


Probing PKC-Dependent Signal Transduction Cascades

Use Sangivamycin as a selective chemical probe to dissect PKC-mediated pathways in cancer or immunology research. Its unique class-level potency against PKC, in stark contrast to inactive analogs like tubercidin, ensures specific pathway interrogation [1]. In vitro assays should employ concentrations around its established Ki of 10-11 µM.

Development of Next-Generation Broad-Spectrum Antivirals

Employ Sangivamycin as a lead compound or positive control for antiviral screening programs targeting emerging RNA viruses. Its demonstrated superiority over Remdesivir in SARS-CoV-2 replication assays and broad anti-filovirus activity supports its use in pandemic preparedness research [2][3].

Investigating Drug-Resistant Pancreatic and Breast Cancers

Utilize Sangivamycin in preclinical models of pancreatic ductal adenocarcinoma (PDA) and multidrug-resistant breast cancer (MCF7/ADR). Its mechanism of action, distinct from Gemcitabine and doxorubicin, makes it a valuable tool for overcoming therapeutic resistance, particularly in studies involving Haspin kinase and apoptotic pathways [4][5].

Longitudinal In Vivo Pharmacodynamic Studies

Select Sangivamycin for long-term in vivo tumor or viral infection models. Its exceptional tissue retention of at least 12 days simplifies dosing schedules and provides sustained target engagement, which is particularly advantageous for studies requiring chronic compound exposure [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sangivamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.